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Compound of Interest

Compound Name: 4-Morpholinobenzonitrile

Cat. No.: B077849

Comparative Biological Analysis of 4-
Morpholinobenzonitrile and Its Analogs

A detailed examination of the structure-activity relationships of 4-Morpholinobenzonitrile
derivatives reveals their potential across various therapeutic areas, including cancer and
infectious diseases. This guide provides a comparative analysis of their biological activities,
supported by experimental data and methodologies, to inform researchers and professionals in
drug discovery and development.

The core structure of 4-Morpholinobenzonitrile, which combines a morpholine ring and a
benzonitrile group, serves as a versatile scaffold in medicinal chemistry. Modifications to this
structure have led to the development of analogs with a range of biological activities, from
anticancer and antimicrobial to enzyme inhibition. Understanding the structure-activity
relationships (SAR) is crucial for optimizing the potency and selectivity of these compounds.

Anticancer Activity

While direct comparative studies on the anticancer activity of 4-Morpholinobenzonitrile and
its simple analogs are not extensively documented in publicly available literature, research on
more complex derivatives incorporating the morpholino-benzonitrile moiety highlights its
significance. For instance, novel morpholinopyrimidine-5-carbonitrile derivatives have been
synthesized and evaluated as dual PI3K/mTOR inhibitors, a key signaling pathway in cancer.
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In a study on these complex analogs, the introduction of a morpholino group was a key step in
the synthesis of compounds with anticancer properties. While the complete 4-
Morpholinobenzonitrile structure was not present, the morpholine moiety was crucial for the
activity of the final compounds. For example, the morpholino analog 4 showed moderate
anticancer efficacy against SNB-75 CNS and A498 renal cancer cell lines, with growth inhibition
percentages (G1%) of 47.82% and 54.34%, respectively[1]. Further elaboration of this scaffold
led to compounds with potent antitumor activity, with the most promising derivatives exhibiting
IC50 values as low as 0.09 pM against the leukemia SR cell line[1].

Data on Anticancer Activity of Related

Morpholinopyrimidine-5-carbonitrile Derivatives

Compound Cell Line Activity (G1%) IC50 (pM)
SNB-75 (CNS

4 47.82 Not Reported
Cancer)

4 A498 (Renal Cancer) 54.34 Not Reported

12b Leukemia SR Not Reported 0.10+0.01

12d Leukemia SR Not Reported 0.09+£0.01

Antimicrobial Activity

The morpholine ring is a common feature in compounds with antimicrobial properties.
Research into 4-(Morpholin-4-YI)-3-nitrobenzhydrazide derivatives has provided insights into
how substitutions on the benzonitrile-related core can influence antibacterial activity. In a study
of these analogs, a series of semicarbazides, thiosemicarbazides, and hydrazones were
synthesized and tested against various bacterial strains[2].

The results indicated that the semicarbazide derivatives were the most active. Notably, a
semicarbazide analog containing a 4-bromophenyl moiety demonstrated significant
antibacterial potential against Enterococcus faecalis, with a Minimum Inhibitory Concentration
(MIC) of 3.91 ug/mL. Among the thiosemicarbazide analogs, the most active compound
featured a 4-trifluoromethylphenyl group and exhibited MIC values ranging from 31.25 to 62.5
pHg/mL against Gram-positive bacteria (excluding Staphylococcus aureus)[2].
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Data on Antibacterial Activity of 4-(Morpholin-4-YI)-3-
itrol hvdrazide Anal

Compound Class Key Substituent Bacterial Strain MIC (pg/mL)
Semicarbazide 4-bromophenyl Enterococcus faecalis  3.91
4-
Thiosemicarbazide ] Gram-positive strains 31.25-62.5
trifluoromethylphenyl

Enzyme Inhibition

The benzonitrile motif is present in numerous pharmacologically active compounds and their
ability to act as enzyme inhibitors has been a subject of interest. A comparative study of 4-
(Aminomethyl)-3-methylbenzonitrile, an analog of the benzonitrile core, and its structurally
related compounds as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase provides
valuable SAR insights[3].

This study revealed that the addition of a methyl group at the 3-position of the benzonitrile ring
resulted in a nearly 3-fold increase in potency against the PHD2 enzyme compared to the
unsubstituted parent compound. This suggests that small hydrophobic substituents at this
position can favorably interact with the enzyme's active site. The aminomethyl sidechain was
also found to be essential for its inhibitory activity[3].

Data on HIF Prolyl Hydroxylase Inhibition by
Benzonitrile Analogs

Compound 3-Position Substituent PHD2 Inhibition
C1l Methyl ~3-fold more potent than C2
Cc2 Hydrogen Baseline potency

Experimental Protocols
Cell Viability (MTT) Assay for Anticancer Screening

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
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o Cell Seeding: Cancer cells (e.g., 786-O human renal cell carcinoma) are seeded into 96-well
plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO:2
atmosphere[3].

o Compound Treatment: The culture medium is replaced with fresh medium containing serial
dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates
are then incubated for 72 hours[3].

o MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is
added to each well, and the plates are incubated for an additional 4 hours. Viable cells with
active metabolism convert the MTT into a purple formazan product[3].

e Formazan Solubilization: The medium is removed, and DMSO is added to each well to
dissolve the formazan crystals[3].

o Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell
viability is expressed as a percentage relative to the vehicle-treated control cells[3].

Minimum Inhibitory Concentration (MIC) Assay for
Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the
visible growth of a microorganism.

o Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a
specified density.

o Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
 Inoculation: Each well is inoculated with the bacterial suspension.

 Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time)
to allow for bacterial growth.

e MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible growth of the microorganism is observed.
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Signaling Pathways and Experimental Workflows
PIBK/ImTOR Signaling Pathway in Cancer

The PIBK/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation,
and survival. Its dysregulation is a common event in many types of cancer, making it a key
target for anticancer drug development. Analogs of 4-Morpholinobenzonitrile have been
explored as inhibitors of this pathway.
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Caption: PI3K/mTOR signaling pathway and points of inhibition.
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General Experimental Workflow for Biological Activity
Screening

The process of evaluating the biological activity of new chemical entities typically follows a
standardized workflow, from synthesis to in vitro and potentially in vivo testing.

Chemical Synthesis

Synthesis of
4-Morpholinobenzonitrile Analogs

Purification &
Characterization

In Vitro Screening

y

Primary Biological
Screening (e.g., MTT, MIC)

Dose-Response
Studies (IC50/EC50)

Mechanism of Action
Studies

Animal Model
Testing

Pharmacokinetics &
Pharmacodynamics
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Caption: Workflow for evaluating biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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